molecular formula C17H19N5O3S B2529353 N-benzyl-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-50-8

N-benzyl-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B2529353
CAS No.: 897453-50-8
M. Wt: 373.43
InChI Key: BLNINEHICJDGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic purine derivative supplied for research purposes. This compound is presented as a high-purity solid and is characterized by standard analytical methods to ensure identity and quality. Its core structure, featuring a purine scaffold, is often investigated in medicinal chemistry and chemical biology for its potential to interact with various enzymatic targets. Researchers are exploring its potential application in [ Area of Research, e.g., kinase inhibition, cancer biology, or neurological disorders ]. Its proposed mechanism of action is believed to involve [ Specific Mechanism of Action, e.g., competitive antagonism at a specific receptor or allosteric modulation of an enzyme ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-20-14-13(15(24)22(3)17(25)21(14)2)19-16(20)26-10-12(23)18-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNINEHICJDGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps. One common approach is to start with the purine derivative, which is then modified through a series of reactions to introduce the benzyl and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom or the purine ring.

    Reduction: This can affect the carbonyl groups in the purine ring.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups to the benzyl ring.

Scientific Research Applications

N-benzyl-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzyl-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, synthesis routes, and biological activities:

Compound Name Structural Features Biological Activity Synthesis Method References
N-benzyl-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide Benzyl, 1,3,9-trimethylxanthine, sulfanyl bridge Hypothesized enzyme modulation (based on purine analogs) Not explicitly described; likely involves coupling of thiolated purine with acetamide N/A
2-[N-([1,1'-Biphenyl]-3-ylmethyl)acetamido]-N-cyclohexyl-2-phenylacetamide (8a) Biphenylmethyl, cyclohexyl, phenyl groups No explicit activity reported; synthetic intermediate Pd-catalyzed coupling of bromobenzene with acetamide precursor
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Indole, oxadiazole, sulfanyl groups Anticancer and antimicrobial screening (implied by structural analogs) Oxadiazole-thiol formation followed by alkylation with chloroacetamide
Acetamide,N-(2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)- (CAS 114811-72-2) 1,3-dimethylxanthine core, no sulfanyl or benzyl groups Unknown; likely purine-related biochemical applications Commercial product; synthesis details not provided
N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide Fluorobenzyl, butyl, purine-dioxo core Enzyme interaction studies; signal transduction pathway modulation Not described; likely involves purine functionalization

Key Structural and Functional Differences:

Core Modifications: The target compound features a 1,3,9-trimethylxanthine core, whereas CAS 114811-72-2 () has a 1,3-dimethylxanthine core. The additional methyl group at position 9 in the target compound may alter steric hindrance and receptor binding affinity.

Substituent Effects: The benzyl group in the target compound contrasts with the fluorobenzyl group in , which introduces electronegativity differences affecting lipophilicity and membrane permeability. The sulfanyl bridge in the target compound and 8a-w () may enhance nucleophilic reactivity compared to non-sulfur analogs like CAS 114811-72-2.

Synthetic Routes :

  • Pd-catalyzed coupling (used for 8a in ) is absent in the synthesis of oxadiazole-containing analogs (), which rely on heterocycle formation. This impacts scalability and purity.

Biological Implications: Fluorinated analogs () are often prioritized for in vivo studies due to improved metabolic stability, whereas non-fluorinated compounds (e.g., the target) may face faster degradation. Oxadiazole derivatives () are associated with antimicrobial activity, whereas purine-based compounds (target, ) are typically explored for enzyme or receptor modulation.

Research Findings and Data

Table: Comparative Physicochemical Properties (Hypothetical Data)

Property Target Compound CAS 114811-72-2 N-Substituted Oxadiazole (8a) Fluorobenzyl Analog
Molecular Weight ~400 g/mol (estimated) Not reported 378 g/mol ~450 g/mol (estimated)
LogP 2.5 (predicted) Not reported 3.1 3.8
Water Solubility Low Low Moderate Low
Enzymatic Inhibition Adenosine deaminase (IC₅₀ = 12 µM) N/A N/A PDE4 (IC₅₀ = 8 µM)

Notes:

  • Predicted data for the target compound are inferred from structural analogs.
  • The fluorobenzyl analog’s higher LogP aligns with its enhanced cell-membrane penetration in cellular assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.